molecular formula Br3Lu B084753 Lutetium tribromide CAS No. 14456-53-2

Lutetium tribromide

Katalognummer B084753
CAS-Nummer: 14456-53-2
Molekulargewicht: 414.68 g/mol
InChI-Schlüssel: DWHGOINJUKABSY-UHFFFAOYSA-K
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Lutetium tribromide (LuBr3) is a chemical compound composed of lutetium and bromine. It is a white, crystalline solid with a melting point of 618 °C and a boiling point of 990 °C. It is insoluble in water but soluble in hydrochloric acid and sulfuric acid. LuBr3 is widely used in scientific research, as it is an excellent reagent for synthesizing organic compounds and has many applications in the laboratory.

Wissenschaftliche Forschungsanwendungen

  • Crystallographic Properties : Lutetium tribromide, along with other lanthanide and actinide tribromides, has been studied for its crystallographic properties. It was found that the tribromides of yttrium and of gadolinium to lutetium inclusive possess a rhombohedral ferric chloride type of structure (Brown, Fletcher, & Holah, 1968).

  • Vaporization Study : High-temperature mass spectrometry has been used to study the vaporization of this compound. This study provided insights into the molecular and ionic sublimation of LuBr3 under different conditions, revealing the presence of various molecular forms in the vapor (Motalov et al., 2008).

  • Molecular Structure Analysis : The molecular structure of LuBr3 has been analyzed using electron diffraction and mass spectrometry, revealing details about the monomer forms and the vapor temperature's effect on molecular parameters (Giricheva et al., 2009).

  • Therapeutic Applications in Nuclear Medicine : Lutetium-177, an isotope related to this compound, has been recognized for its potential in therapeutic nuclear medicine. This radionuclide is becoming increasingly important due to its favorable properties and potential for large-scale production (Pillai & Knapp, 2015).

  • Spectroscopy and Ionization Studies : Lutetium has been the subject of resonance ionization laser ion source (RILIS) studies for efficient ionization processes. These studies are crucial for applications in radiopharmaceutical isotope production (Gadelshin et al., 2017).

Safety and Hazards

Lutetium (III) bromide may cause skin irritation and eye irritation. It may also cause respiratory irritation . During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion .

Zukünftige Richtungen

The use of the medical isotope lutetium-177 is increasing, but there are concerns that its worldwide availability may not be sufficient in the long term . This warrants an evaluation of its use and production . ITM Isotope Technologies Munich SE (ITM), a leading radiopharmaceutical biotech company, announced the successful completion of a new production line for the medical radioisotope non-carrier-added lutetium-177 .

Wirkmechanismus

Target of Action

Lutetium tribromide, also known as lutetium(3+);tribromide, is a compound that primarily targets somatostatin receptors (SSTRs) . These receptors are inhibitory G-protein coupled receptors that are ubiquitously expressed in normal and cancer cells . The natural ligand of SSTRs, somatostatin, is a potent inhibitory regulator of pituitary and gastrointestinal hormone release and proliferation .

Mode of Action

This compound operates on the principle of targeted radiation therapy . At the cellular level, its mechanism of action involves several key steps that allow it to selectively target and destroy cancer cells while minimizing harm to normal tissues . This compound can be synthesized through the following reaction :

2 Lu (s) + 3 Br2 (g) → 2 LuBr3 (s) 

If burned, lutetium(III) bromide may produce hydrogen bromide and metal oxide fumes .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the somatostatin receptors . The compound binds to these receptors, leading to internalization of the receptor-ligand complex . This results in the delivery of beta minus (β-) radiation to SSTR-expressing cells, including SSTR-positive tumor cells .

Pharmacokinetics

The pharmacokinetics of this compound involve a multi-exponential decline with an average elimination half-life of 0.30 to 0.33 hours . Systemic exposure increases with the dose, and renal excretion is the major elimination route . Tissue distribution of this compound is most substantial in kidneys, followed by the prostate .

Result of Action

The result of this compound’s action is the targeted destruction of SSTR-positive cells, including tumor cells . The compound delivers radiation that causes damage to the SSTR-positive cells and nearby cells . This results in a reduction in tumor size and potentially the alleviation of symptoms associated with the tumor.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its distribution and action within the body . An experiment showed that the solubility of LuBr3 in tetrahydrofuran at 21-23 °C was 0.30 g per 100 ml of solution . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other substances in the body.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Lutetium tribromide involves a reaction between lutetium metal and elemental bromine in anhydrous hydrogen bromide.", "Starting Materials": [ "Lutetium metal", "Elemental bromine", "Anhydrous hydrogen bromide" ], "Reaction": [ "Lutetium metal is added to anhydrous hydrogen bromide in a reaction vessel under an inert atmosphere.", "Elemental bromine is slowly added to the reaction mixture while stirring.", "The reaction mixture is heated to 200-250°C and stirred for several hours.", "The resulting Lutetium tribromide is then isolated by filtration and washed with anhydrous hydrogen bromide to remove any impurities." ] }

CAS-Nummer

14456-53-2

Molekularformel

Br3Lu

Molekulargewicht

414.68 g/mol

IUPAC-Name

tribromolutetium

InChI

InChI=1S/3BrH.Lu/h3*1H;/q;;;+3/p-3

InChI-Schlüssel

DWHGOINJUKABSY-UHFFFAOYSA-K

SMILES

[Br-].[Br-].[Br-].[Lu+3]

Kanonische SMILES

Br[Lu](Br)Br

Andere CAS-Nummern

14456-53-2

Piktogramme

Irritant

Herkunft des Produkts

United States

Q & A

Q1: What is the molecular structure of Lutetium tribromide?

A1: this compound (LuBr3) possesses a monomeric, pyramidal structure in the gaseous phase. This structural information was determined through simultaneous electron diffraction and mass spectrometry experiments [].

Q2: How does this compound behave at high temperatures?

A2: Research indicates that this compound sublimates at high temperatures. Mass spectrometry studies, conducted under both Knudsen and Langmuir conditions, have provided valuable insights into the sublimation process of this compound [, ].

Q3: Are there any known byproducts formed during the synthesis of this compound?

A3: Interestingly, Lutetium oxide bromide (LuOBr) has been identified as a byproduct during the synthesis of this compound. This typically occurs during reactions involving lutetium metal, ruthenium powder, and this compound within a sealed tantalum container []. LuOBr crystallizes in the tetragonal PbFCl structure type, also known as the matlockite structure [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.